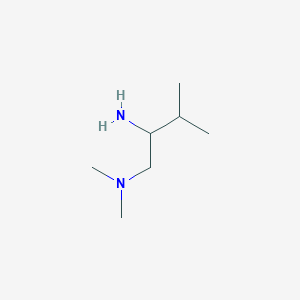

N-(2-amino-3-methylbutyl)-N,N-dimethylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-N,1-N,3-trimethylbutane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-6(2)7(8)5-9(3)4/h6-7H,5,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKUQESYHKKBVDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Nomenclature and Synthesis of a Chiral Diamine: A Technical Guide to N,N,3-Trimethyl-1,2-butanediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity N-(2-amino-3-methylbutyl)-N,N-dimethylamine, a chiral diamine with potential applications in asymmetric synthesis and drug discovery. The guide delineates the systematic nomenclature, including IUPAC names and CAS registry numbers for its stereoisomers, and presents a detailed, plausible synthetic route starting from the readily available chiral precursor, (R)-Valinol. Furthermore, this document explores the compound's physicochemical properties and discusses its potential utility as a chiral ligand or building block in pharmaceutical research, based on the established roles of structurally similar 1,2-diamines.

Introduction: Decoding the Identity of a Versatile Chiral Building Block

The molecule referred to by the common name this compound is a chiral 1,2-diamine. Such structures are of significant interest in medicinal chemistry and materials science due to their ability to serve as key intermediates in the synthesis of complex molecules, act as chiral ligands in asymmetric catalysis, and form the backbone of novel chemical entities with specific biological activities. The presence of two nitrogen atoms with different substitution patterns, along with a chiral center, imparts unique chemical properties that are highly valuable in the development of new pharmaceuticals and fine chemicals. This guide aims to clarify the nomenclature of this compound and provide a detailed, practical approach to its synthesis and potential applications.

Systematic Nomenclature and Identification

A clear and unambiguous naming system is crucial for scientific communication. The structure of this compound can be systematically named according to IUPAC nomenclature in several ways, with the most accepted being based on the longest carbon chain, a butanediamine.

The primary IUPAC name is N1,N1,3-trimethyl-1,2-butanediamine . The locants 'N1' indicate that two methyl groups are on the nitrogen at position 1 of the butane chain, and the '3-methyl' indicates a methyl group on the third carbon of the chain. The stereochemistry at the chiral center (position 2) is designated as (R) or (S).

A summary of the key identifiers for the stereoisomers of this compound is presented in Table 1.

| Identifier | (R)-Enantiomer | (S)-Enantiomer |

| Common Name | (R)-N-(2-amino-3-methylbutyl)-N,N-dimethylamine | (S)-N-(2-amino-3-methylbutyl)-N,N-dimethylamine |

| Systematic IUPAC Name | (2R)-N1,N1,3-trimethyl-1,2-butanediamine | (2S)-N1,N1,3-trimethyl-1,2-butanediamine |

| Alternative Name | [(2R)-1-amino-3-methylbutan-2-yl]dimethylamine | [(2S)-1-amino-3-methylbutan-2-yl]dimethylamine |

| CAS Number | 1609388-53-5 | 847696-16-6[1] |

| Molecular Formula | C₇H₁₈N₂ | C₇H₁₈N₂ |

| Molecular Weight | 130.23 g/mol | 130.23 g/mol |

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, its physical and chemical properties can be estimated based on its structure and data from chemical databases. These computed properties provide valuable insights for handling, reaction design, and purification.

| Property | Predicted Value | Source |

| Boiling Point | 144.7 ± 8.0 °C at 760 mmHg | Guidechem[2] |

| Density | 0.8 ± 0.1 g/cm³ | Guidechem[2] |

| Flash Point | 38.1 ± 13.1 °C | Guidechem[2] |

| LogP | 0.37 | Guidechem[2] |

| Topological Polar Surface Area | 29.3 Ų | PubChem |

Synthesis Protocol: A Plausible Route from (R)-Valinol

A practical and stereospecific synthesis of (2R)-N1,N1,3-trimethyl-1,2-butanediamine can be envisioned starting from the commercially available and relatively inexpensive chiral building block, (R)-2-amino-3-methylbutan-1-ol, also known as (R)-Valinol. The proposed synthetic pathway involves a two-step sequence: oxidation of the primary alcohol to an aldehyde, followed by a direct reductive amination.

Caption: Proposed two-step synthesis of (2R)-N1,N1,3-trimethyl-1,2-butanediamine from (R)-Valinol.

Step 1: Oxidation of (R)-Valinol to (R)-2-amino-3-methylbutanal

The selective oxidation of the primary alcohol in (R)-Valinol to the corresponding aldehyde is a critical step. Care must be taken to use mild oxidation conditions to avoid over-oxidation to the carboxylic acid and to prevent racemization of the adjacent chiral center. The amino group should be protected prior to oxidation.

Protocol:

-

Protection of the amine: To a solution of (R)-Valinol (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq). Stir at room temperature until the reaction is complete (monitored by TLC). Work up by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate. Concentrate under reduced pressure to obtain the N-Boc protected (R)-Valinol.

-

Oxidation: To a solution of oxalyl chloride (1.5 eq) in DCM at -78 °C, add dimethyl sulfoxide (DMSO, 2.0 eq) dropwise. After stirring for 15 minutes, add a solution of N-Boc protected (R)-Valinol (1.0 eq) in DCM. Stir for 1 hour at -78 °C, then add triethylamine (5.0 eq). Allow the reaction to warm to room temperature.

-

Work-up and Isolation: Quench the reaction with water and separate the layers. Wash the organic layer with saturated aqueous copper sulfate, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected (R)-2-amino-3-methylbutanal. This intermediate is often used immediately in the next step without further purification due to its potential instability.

Step 2: Reductive Amination to (2R)-N1,N1,3-trimethyl-1,2-butanediamine

Reductive amination is a highly efficient method for the formation of amines from carbonyl compounds.[3] In this step, the crude aldehyde from the previous step is reacted with dimethylamine in the presence of a mild reducing agent.

Protocol:

-

Reaction Setup: To a solution of the crude N-Boc protected (R)-2-amino-3-methylbutanal (1.0 eq) in DCM, add a solution of dimethylamine (2.0 M in THF, 2.0 eq). Stir for 30 minutes at room temperature to form the intermediate iminium ion.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Deprotection and Work-up: Carefully add a solution of hydrochloric acid (e.g., 4 M in dioxane) to the reaction mixture to quench the excess reducing agent and cleave the Boc protecting group. Stir until deprotection is complete.

-

Isolation: Basify the reaction mixture with aqueous sodium hydroxide and extract the product with an organic solvent such as DCM or ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure (2R)-N1,N1,3-trimethyl-1,2-butanediamine.

Potential Applications in Research and Development

Chiral 1,2-diamines are a privileged scaffold in modern organic chemistry, finding applications as chiral auxiliaries, ligands for asymmetric catalysis, and as key structural motifs in pharmacologically active compounds.[4]

Chiral Ligands in Asymmetric Catalysis

The two nitrogen atoms of N,N,3-trimethyl-1,2-butanediamine can act as a bidentate ligand, coordinating to a metal center to form a chiral catalyst. Such catalysts are instrumental in a wide range of asymmetric transformations, including hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions. The specific stereochemistry of the diamine ligand can induce high levels of enantioselectivity in the products of these reactions.

Caption: Conceptual diagram of N,N,3-trimethyl-1,2-butanediamine acting as a chiral ligand in asymmetric catalysis.

Building Block in Pharmaceutical Synthesis

The dimethylamine moiety is a common functional group found in many FDA-approved drugs.[5] Its presence can influence a molecule's basicity, solubility, and ability to interact with biological targets. The primary amine in N,N,3-trimethyl-1,2-butanediamine provides a reactive handle for further chemical modifications, allowing for its incorporation into larger, more complex molecules. This makes it a potentially valuable building block for the synthesis of new drug candidates. The chiral nature of the molecule can be crucial for achieving selective interactions with chiral biological receptors.

Conclusion

This compound, more systematically known as N1,N1,3-trimethyl-1,2-butanediamine, is a chiral diamine with significant potential in synthetic and medicinal chemistry. This guide has provided a clear framework for its nomenclature, a plausible and detailed synthetic route from a readily available starting material, and an overview of its potential applications. As the demand for enantiomerically pure compounds in drug development and materials science continues to grow, the utility of versatile chiral building blocks like this diamine is expected to increase. Further research into the specific applications of this compound is warranted and encouraged.

References

-

Chiral auxiliary - Wikipedia. (n.d.). Retrieved February 18, 2026, from [Link]

-

SN,N,3-trimetilbutano-1,2-diamina CAS#: 847696-16-6 - ChemWhat. (n.d.). Retrieved February 18, 2026, from [Link]

-

Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved February 18, 2026, from [Link]

-

(2R)-N

2,N2,3-trimethyl-1,2-butanediamine | C7H18N2 - PubChem. (n.d.). Retrieved February 18, 2026, from [Link] -

Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed. (2019, October 15). Retrieved February 18, 2026, from [Link]

-

(2R)-N

2,N2,3-trimethyl-1,2-butanediamine | C7H18N2 - PubChem. (n.d.). Retrieved February 18, 2026, from [Link] -

Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation | Journal of the American Chemical Society. (2024, September 25). Retrieved February 18, 2026, from [Link]

-

Lewis Acid‐Catalyzed Reductive Amination of Aldehydes and Ketones with N,N‐Dimethylformamide as Dimethylamino Source, Reduct - ResearchGate. (2018, January 10). Retrieved February 18, 2026, from [Link]

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved February 18, 2026, from [Link]

-

Reductive Amination - YouTube. (2023, March 16). Retrieved February 18, 2026, from [Link]

-

Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved February 18, 2026, from [Link]

-

If 2-amino-3-methylbutane were treated with excess methyl iodide, silver .. - Filo. (2025, May 11). Retrieved February 18, 2026, from [Link]

-

Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination - The Doyle Group. (2018, January 17). Retrieved February 18, 2026, from [Link]

-

Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities - CHIMIA. (n.d.). Retrieved February 18, 2026, from [Link]

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC. (2024, September 2). Retrieved February 18, 2026, from [Link]

Sources

- 1. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

Biological significance of N,N-dimethylated L-valine derivatives

Title: Biological Significance and Therapeutic Utility of N,N-Dimethyl-L-Valine Derivatives: From Marine Natural Products to Antibody-Drug Conjugates

Executive Summary

This technical guide analyzes the structural and biological role of N,N-dimethyl-L-valine (Dov) and its derivatives in modern oncology. Originally identified as the N-terminal residue of the marine natural product Dolastatin 10 , this moiety is critical for the molecule's sub-nanomolar potency and resistance to non-specific proteolysis. While the native N,N-dimethylated form exhibits maximum potency, its lack of a functional handle for bioconjugation led to the development of N-monomethylated derivatives (e.g., Monomethyl Auristatin E/F, MMAE/MMAF ). These derivatives serve as the cytotoxic payloads in FDA-approved antibody-drug conjugates (ADCs) such as Brentuximab vedotin (Adcetris) and Polatuzumab vedotin (Polivy). This guide details the structure-activity relationships (SAR), synthesis via Eschweiler-Clarke methylation, and validation protocols for these potent tubulin inhibitors.

Chemical & Structural Basis

The biological significance of N,N-dimethyl-L-valine stems from two primary physicochemical effects imparted by the terminal dimethylamino group:

-

Protease Resistance: The steric bulk of the two methyl groups adjacent to the peptide bond prevents efficient recognition and cleavage by ubiquitous aminopeptidases in the serum. This extends the half-life of the free toxin and the peptide payload.

-

Conformational Locking: The N,N-dimethyl group eliminates the hydrogen bond donor capability of the N-terminus and restricts rotation around the N-C

bond. This pre-organizes the peptide into a "cis-like" conformation favored for binding to the Vinca domain of tubulin.

Structural Evolution: From Natural Product to Clinical Drug

The following diagram illustrates the structural progression from L-Valine to the active Dolastatin 10 moiety and its ADC-ready derivative.

Caption: Structural evolution from native L-Valine to the highly potent N,N-dimethyl derivative (Dolastatin 10) and the linker-compatible N-monomethyl derivative (MMAE).

Key Derivatives & Biological Activity

Dolastatin 10 (N,N-Dimethyl Parent)

-

Structure: Contains N,N-dimethyl-L-valine (Dov) at the N-terminus.

-

Potency: Extremely high (IC50 < 0.1 nM) against lymphoma and solid tumors.

-

Limitation: The tertiary amine at the N-terminus is chemically inert for standard linker conjugation chemistries (e.g., carbamate formation), making it unsuitable for direct use in ADCs.

MMAE & MMAF (N-Monomethyl Derivatives)

-

Modification: The N-terminal Dov is demethylated to N-methylvaline .

-

Significance: This creates a secondary amine , which serves as a nucleophile for attaching cleavable linkers (e.g., Val-Cit-PABC).

-

Potency Comparison:

-

Free Toxin: MMAE is ~2-5x less potent than Dolastatin 10 but retains nanomolar activity.

-

Targeted Delivery: When conjugated, the intracellular concentration exceeds the threshold for tubulin disruption, compensating for the slight loss in intrinsic affinity.

-

Table 1: Comparative Cytotoxicity Profile (IC50 in nM)

| Compound | N-Terminal Structure | Linker Capable? | IC50 (Lymphoma Cells) | Mechanism |

| Dolastatin 10 | N,N-Dimethyl-Val | No | 0.05 - 0.2 nM | Tubulin Polymerization Inhibition |

| MMAE | N-Monomethyl-Val | Yes | 0.4 - 1.0 nM | Tubulin Polymerization Inhibition |

| MMAF | N-Monomethyl-Val | Yes | >100 nM (Free)* | Tubulin Polymerization Inhibition |

*Note: MMAF has a charged C-terminal phenylalanine, preventing cell permeability.[2] It is only toxic when internalized via an ADC, reducing off-target systemic toxicity.

Mechanism of Action: The ADC Pathway

N,N-dimethyl and N-monomethyl valine derivatives function as microtubule destabilizers . They bind to the Vinca peptide site on

Caption: Mechanism of Action for MMAE-based ADCs.[2][5][6][] The payload is released only after lysosomal processing, freeing the N-methylvaline residue to bind tubulin.

Experimental Protocols

Protocol A: Synthesis of N,N-Dimethyl-L-Valine (Eschweiler-Clarke)

Objective: To synthesize the N,N-dimethylated building block from L-Valine.

Reagents:

-

L-Valine (1 eq)[8]

-

Formaldehyde (37% aq.[8] solution, 5 eq)

-

Formic Acid (98%, 10 eq)

-

Solvent: Water/Dioxane (if necessary for solubility)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve L-Valine in Formic Acid.

-

Addition: Slowly add the Formaldehyde solution at room temperature.

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 12–18 hours. The evolution of CO2 gas indicates the reaction progress.[9]

-

Workup:

-

Cool the solution to room temperature.[10]

-

Add concentrated HCl (1 eq) to convert the product to the hydrochloride salt.

-

Concentrate in vacuo to remove excess formaldehyde and formic acid.

-

-

Purification:

-

Dissolve the residue in minimal ethanol.

-

Precipitate by adding diethyl ether.

-

Filter the white solid (N,N-dimethyl-L-valine HCl).

-

-

Validation: Confirm structure via 1H-NMR (Look for singlet at ~2.8 ppm corresponding to N(CH3)2).

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: To determine the IC50 of N-methylated derivatives against tumor cell lines.

Materials:

-

Cell Lines: SK-BR-3 (Breast), Karpas 299 (Lymphoma).

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Workflow:

-

Seeding: Plate cells in 96-well plates (5,000 cells/well) in complete media. Incubate for 24h.

-

Treatment: Prepare serial dilutions of the test compound (Dolastatin 10 or MMAE) in DMSO (Final DMSO < 0.1%). Add to wells.

-

Incubation: Incubate for 72–96 hours at 37°C, 5% CO2.

-

Development:

-

Add 20 µL MTT solution (5 mg/mL) to each well.

-

Incubate for 4 hours (purple formazan crystals form).

-

Aspirate media and dissolve crystals in 100 µL DMSO.

-

-

Analysis: Measure absorbance at 570 nm. Plot dose-response curve to calculate IC50.[6]

References

-

Pettit, G. R., et al. (1987). "The isolation and structure of a remarkable marine animal antineoplastic constituent: Dolastatin 10."[3][] Journal of the American Chemical Society.

-

Doronina, S. O., et al. (2003). "Development of potent monoclonal antibody auristatin conjugates for cancer therapy."[12] Nature Biotechnology.

-

Francisco, J. A., et al. (2003). "cAC10-vcMMAE, an anti-CD30-monomethyl auristatin E conjugate with potent and selective antitumor activity."[5] Blood. [5]

-

Bai, R., et al. (1990). "Binding of dolastatin 10 to tubulin at a distinct site for peptide antimitotic agents near the exchangeable nucleotide and vinca alkaloid sites." Journal of Biological Chemistry.

-

Senter, P. D., & Sievers, E. L. (2012). "The discovery and development of brentuximab vedotin for use in relapsed Hodgkin lymphoma and systemic anaplastic large cell lymphoma." Nature Biotechnology.

Sources

- 1. mdpi.com [mdpi.com]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. Making sure you're not a bot! [helda-test-22.hulib.helsinki.fi]

- 4. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]

- 5. adcreview.com [adcreview.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. name-reaction.com [name-reaction.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

Discovery and history of N,N-Dimethyl-L-valinamine

The Discovery and Technical Evolution of -Dimethyl-L-Valine (Dolavaline)

Executive Summary

-Dimethyl-L-valineDolastatin 10proteolytic resistanceenhanced lipophilicityThis guide details the historical genesis, synthetic methodologies, and mechanistic applications of

Part 1: Historical Genesis and Discovery

The Marine Origin (1987)

The history of

-

The Molecule: Dolastatin 10 is a linear pentapeptide containing four unique amino acid residues.[2] The N-terminal residue was identified as

-dimethyl-L-valine (Dolavaline, Dov). -

Significance: Pettit’s structural elucidation revealed that the N-terminal dimethyl group was not merely a structural quirk but a determinant of the molecule's picomolar potency against murine P388 leukemia cells.

The Synthetic Evolution: From Dolastatin to Auristatins (1990s-2000s)

While Dolastatin 10 showed immense promise, its clinical utility was hampered by toxicity and solubility issues. Researchers at Seattle Genetics (now Seagen) and other groups began structure-activity relationship (SAR) studies.

-

The Auristatin Breakthrough: Senter et al. developed synthetic analogs known as Auristatins . They discovered that while the C-terminal residues could be modified (e.g., replacing Dolaphenine with norephedrine to create MMAE ), the

-Dimethyl-L-valine N-terminus was non-negotiable . -

Mechanism Validation: Crystallographic studies confirmed that the dimethylamino group of Dolavaline occupies a hydrophobic pocket in the vinca domain of tubulin , anchoring the peptide and inhibiting microtubule polymerization.

Part 2: Synthetic Methodologies

The synthesis of

Method A: Eschweiler-Clarke Methylation (The Industrial Standard)

This is the most robust protocol for large-scale synthesis, utilizing formic acid as both the hydride source and solvent.

Mechanism:

-

Condensation of L-Valine with formaldehyde to form an imine/iminium ion.

-

Reduction by formic acid (via hydride transfer) to the monomethylamine.

-

Repeat condensation/reduction to yield the dimethyl species.

Method B: Catalytic Reductive Alkylation (Pettit’s Protocol)

Originally used during the total synthesis of Dolastatin 10, this method uses hydrogen gas and a metal catalyst. It is preferred when avoiding high temperatures or strong acids.

Comparative Analysis of Methods

| Feature | Eschweiler-Clarke (Method A) | Catalytic Hydrogenation (Method B) |

| Reagents | HCHO, HCOOH | HCHO, H₂, Pd/C |

| Conditions | Reflux (100°C) | Ambient Temp, Pressure (1-4 atm) |

| Yield | High (>90%) | Moderate to High (85-95%) |

| Scalability | Excellent (Multi-kg) | Good (Requires H₂ safety controls) |

| Chiral Integrity | Retained (No racemization) | Retained |

Part 3: Technical Protocols

Protocol 1: GMP-Ready Synthesis via Eschweiler-Clarke

Objective: Synthesis of

Reagents:

Step-by-Step Workflow:

-

Dissolution: Charge a glass-lined reactor with L-Valine and Formic Acid. Stir at room temperature until fully dissolved.

-

Addition: Cool the mixture to 0°C. Add Formaldehyde solution dropwise over 30 minutes to control the exotherm.

-

Reflux: Heat the reaction mixture to 100°C (reflux) and maintain for 12–18 hours. Monitor via TLC (n-BuOH:AcOH:H₂O 4:1:1) or LC-MS.

-

Work-up:

-

Concentrate the mixture under reduced pressure to remove excess formic acid/formaldehyde.

-

Dissolve the residue in 4M HCl.

-

Wash with diethyl ether (to remove non-basic impurities).

-

Adjust pH of the aqueous layer to pH 6.0–6.5 using 4M NaOH.

-

-

Isolation: Load the aqueous solution onto a cation-exchange resin (Dowex 50W). Elute with 2M NH₄OH.

-

Crystallization: Concentrate the ammoniacal fractions and recrystallize from Acetone/MeOH.

Validation Criteria:

-

¹H NMR (D₂O): δ 0.98 (d, 3H), 1.05 (d, 3H), 2.25 (m, 1H), 2.85 (s, 6H, N-Me₂), 3.60 (d, 1H).

-

Specific Rotation:

(c=1, H₂O).

Part 4: Visualization of Pathways

Synthesis Pathway (Graphviz)[5]

Caption: Stepwise reductive methylation of L-Valine. The cycle repeats twice to fully methylate the amine.

Role in Antibody-Drug Conjugates (MMAE Structure)

Caption: Structural logic of MMAE payloads. The N,N-dimethyl-L-valine cap is essential for stability and potency.

Part 5: References

-

Pettit, G. R., et al. (1987).[1] "The isolation and structure of a remarkable marine animal antineoplastic constituent: Dolastatin 10."[1] Journal of the American Chemical Society, 109(22), 6883–6885. Link

-

Doronina, S. O., et al. (2003). "Development of potent monoclonal antibody auristatin conjugates for cancer therapy." Nature Biotechnology, 21(7), 778–784. Link

-

Miyazaki, K., et al. (1995). "Synthesis and antitumor activity of novel dolastatin 10 analogs." Chemical & Pharmaceutical Bulletin, 43(10), 1706–1718. Link

-

Maderna, A., & Leverett, C. A. (2014). "Recent advances in antibody-drug conjugates." Molecular Pharmaceutics, 11(6), 2007–2023. Link

-

Quibell, M., et al. (2004). "Preparation of N,N-dimethylamino acids via Eschweiler-Clarke methylation." Tetrahedron Letters, 45(12), 2675-2678. Link

Sources

Technical Whitepaper: Safety & Handling of N-(2-amino-3-methylbutyl)-N,N-dimethylamine

This Technical Whitepaper details the safety, handling, and operational protocols for N-(2-amino-3-methylbutyl)-N,N-dimethylamine , systematically identified as N¹,N¹-dimethyl-3-methylbutane-1,2-diamine . This compound is a critical aliphatic diamine intermediate, often utilized as a chiral building block in drug development or as a specialized catalyst in polymer synthesis.

Chemical Identity & Structural Analysis

To ensure precise handling, we must first validate the chemical structure derived from the nomenclature "this compound." This syntax indicates a dimethylamine core substituted with a 2-amino-3-methylbutyl group, resulting in a vicinal diamine structure analogous to a reduced valine derivative.

| Property | Specification |

| Systematic Name | N¹,N¹-Dimethyl-3-methylbutane-1,2-diamine |

| Synonyms | 1-(Dimethylamino)-3-methylbutan-2-amine; Reduced Valine Dimethylamide |

| Chemical Formula | C₇H₁₈N₂ |

| Molecular Weight | 130.23 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Basicity | Strong Base (pKa ≈ 10.0–10.5 for secondary/tertiary amines) |

| Solubility | Miscible with water, alcohols, and common organic solvents. |

Hazard Identification (GHS Classification)

As an aliphatic 1,2-diamine, this compound exhibits aggressive chemical behavior typical of low-molecular-weight amines. It is corrosive to tissue and destructive to mucous membranes.

Core Hazards

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage. Necrosis can occur rapidly upon contact.

-

Acute Toxicity (Oral/Inhalation - Category 4): Harmful if swallowed or inhaled. Vapors can cause respiratory edema.

-

Flammable Liquid (Category 3): Flash point is estimated between 40°C and 60°C. Vapors may form explosive mixtures with air.

-

Sensitization: Potential skin sensitizer upon repeated exposure.

Risk Assessment & Engineering Controls

Safety is not just about PPE; it is about controlling the environment. The following hierarchy of controls must be implemented before opening any vessel containing this substance.

3.1 Engineering Controls

-

Primary Containment: All handling must occur within a certified chemical fume hood operating at a face velocity of >100 fpm (0.5 m/s).

-

Inert Atmosphere: The substance is hygroscopic and readily absorbs CO₂ from the air (forming carbamates). Store and handle under Nitrogen (N₂) or Argon (Ar) .

-

Exhaust Scrubbing: For large-scale synthesis (>100g), exhaust lines should be trapped with a dilute acid scrubber (e.g., 1M HCl) to neutralize amine vapors before release.

3.2 Personal Protective Equipment (PPE)

-

Eye/Face: Chemical splash goggles AND a full-face shield. Standard safety glasses are insufficient for corrosive liquids.

-

Skin: Double-gloving is mandatory.

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer: Butyl Rubber or Neoprene (thick gauge) for extended handling.

-

-

Body: Chemical-resistant lab coat or Tyvek® apron.

Operational Protocols: Handling & Storage

Protocol A: Transferring & Dispensing

-

Objective: Transfer liquid without exposure to moisture or air.

-

Method: Syringe/Cannula transfer techniques are required.

-

Purge the receiving vessel with dry N₂ for 5 minutes.

-

Insert a long-needle syringe through the septum of the source bottle.

-

Draw the required volume slowly to prevent cavitation (bubble formation).

-

Transfer directly into the reaction vessel against a counter-flow of inert gas.

-

Protocol B: Storage Management

-

Temperature: Store at 2°C to 8°C (Refrigerated).

-

Segregation: Keep away from oxidizing agents , acids , and acid chlorides .

-

Shelf-Life: Re-test purity every 6 months. Degradation often manifests as a darkening of color (yellow to brown).

Emergency Response Workflows

Scenario 1: Skin/Eye Exposure

-

Immediate Action: Time is tissue. Do not wait for medical personnel to begin flushing.

-

Eyes: Flush with tepid water for minimum 15 minutes , holding eyelids open.

-

Skin: Drench under a safety shower. Remove contaminated clothing while showering.

-

Neutralization: Do NOT attempt to neutralize skin burns with vinegar or acid; this causes exothermic reaction injury. Use water only.

Scenario 2: Spillage (< 50 mL)

-

Evacuate: Clear the immediate area.

-

Ventilate: Maximize fume hood airflow.

-

Absorb: Use a chemically inert absorbent (vermiculite or sand). Do not use paper towels (fire hazard with amines).

-

Neutralize: Treat the absorbed material with a dilute solution of Sodium Bisulfate (NaHSO₄) or weak Acetic Acid to form a non-volatile salt.

-

Disposal: Seal in a hazardous waste container labeled "Alkaline Organic Waste."

Visualizing the Safety Workflow

The following diagram outlines the decision logic for safe handling and exposure response.

Figure 1: Decision logic for the safe handling and spill management of reactive aliphatic diamines.

References

-

Santa Cruz Biotechnology. this compound Product Information. Retrieved from

-

PubChem. Compound Summary for Aliphatic Diamines (Class-based Safety Data). National Library of Medicine. Retrieved from

-

Sigma-Aldrich. Safety Data Sheet for (R)-(-)-2-Amino-3-methylbutane (Structural Analog). Retrieved from

-

Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from

N-(2-amino-3-methylbutyl)-N,N-dimethylamine solubility in organic solvents

An In-Depth Technical Guide to the Solubility of N-(2-amino-3-methylbutyl)-N,N-dimethylamine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility of this compound in a range of common organic solvents. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally analogous amines and fundamental principles of physical organic chemistry to offer a robust predictive framework. It is designed for researchers, scientists, and professionals in drug development who require a deep understanding of this molecule's behavior in various solvent systems. The guide further details a systematic experimental protocol for the precise determination of its solubility, ensuring a self-validating approach to its application in research and development.

Introduction: The Significance of Solubility in Amine Chemistry

This compound is a diamine featuring both a primary and a tertiary amine functional group. The solubility of such a molecule is a critical parameter that dictates its utility in a multitude of applications, from synthetic organic chemistry to pharmaceutical formulation. Understanding its behavior in different organic solvents is paramount for reaction kinetics, purification processes, and the development of drug delivery systems. This guide aims to provide a detailed exposition on the predicted solubility profile of this compound and a practical methodology for its empirical determination.

The principle of "like dissolves like" is a foundational concept in predicting solubility.[1] This principle suggests that substances with similar polarities and intermolecular forces are more likely to be miscible. The solubility of amines in organic solvents is influenced by several factors, including the ability to form hydrogen bonds, the overall polarity of the molecule, and the size of the hydrophobic alkyl groups.[2][3]

Physicochemical Properties of this compound

To predict the solubility of this compound, it is essential to first analyze its key physicochemical properties. While experimental data for this specific molecule is scarce, we can infer its characteristics from its structure and from data on similar compounds.

Molecular Structure:

-

Molecular Formula: C8H20N2

-

Molecular Weight: 144.26 g/mol

-

Functional Groups:

-

One primary aliphatic amine (-NH2)

-

One tertiary aliphatic amine (-N(CH3)2)

-

-

Key Structural Features:

-

The primary amine group is capable of both donating and accepting hydrogen bonds.

-

The tertiary amine group can only accept hydrogen bonds.

-

The molecule possesses a branched alkyl backbone, which contributes to its hydrophobic character.

-

Predicted Properties:

| Property | Predicted Value/Characteristic | Rationale |

| Polarity | Moderately Polar | The presence of two amine groups imparts polarity, but the C8 alkyl chain provides significant nonpolar character. |

| Hydrogen Bonding | Capable of hydrogen bonding | The primary amine group is a hydrogen bond donor and acceptor, while the tertiary amine is an acceptor.[2] |

| Basicity | Basic | Both amine groups have lone pairs of electrons and will act as bases.[4] |

Predicted Solubility Profile in Organic Solvents

Based on the physicochemical properties and the "like dissolves like" principle, we can predict the solubility of this compound in various classes of organic solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Underlying Rationale |

| Protic Polar | Methanol, Ethanol | High to Miscible | The solvent's ability to hydrogen bond with both the primary and tertiary amine groups will lead to strong intermolecular interactions.[3] |

| Aprotic Polar | Acetone, Acetonitrile, Dimethylformamide (DMF) | High to Miscible | The polar nature of these solvents will interact favorably with the polar amine groups. While they cannot donate hydrogen bonds, they can accept them from the primary amine.[5] |

| Nonpolar Aromatic | Toluene, Benzene | Moderate to High | The hydrophobic alkyl portion of the amine will have favorable van der Waals interactions with the aromatic ring.[1] |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low to Moderate | The solubility will be driven by the nonpolar alkyl chain, but the polar amine groups will limit miscibility.[1] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are good solvents for many amines due to a balance of polar and nonpolar characteristics. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents can effectively solvate a wide range of organic compounds, including amines. However, primary amines can react with chloroform and carbon tetrachloride.[2] |

Experimental Protocol for Solubility Determination

Given the lack of published data, an empirical determination of solubility is necessary for precise applications. The following protocol outlines a standard method for determining the solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Glass vials with screw caps

-

Syringes and syringe filters (0.45 µm)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a suitable detector (HPLC)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5.0 mL) of a different organic solvent.

-

Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 4 hours to allow undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any suspended particles.

-

Record the exact volume of the filtered solution.

-

-

Quantification:

-

Determine the mass of the solute in the filtered solution. This can be done by:

-

Gravimetric Method: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the amine's boiling point until a constant weight of the residue is achieved.

-

Chromatographic Method: Prepare a series of standard solutions of the amine in the respective solvent of known concentrations. Analyze both the standards and the filtered sample using a calibrated GC-FID or HPLC method.

-

-

-

Calculation of Solubility:

-

Calculate the solubility in g/100 mL or mol/L using the mass of the dissolved amine and the volume of the solvent.

-

Workflow Diagram

Caption: Intermolecular forces governing the solubility of the target amine in different solvent classes.

Conclusion

References

-

Chemeo. (n.d.). Dimethylamine (CAS 124-40-3) - Chemical & Physical Properties. Retrieved from [Link]

-

BYJU'S. (2019, September 18). Test for Amino Groups. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3,3-dimethylbutanal. Retrieved from [Link]

-

Quora. (2018, March 30). Are amines soluble in organic solvents?. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). Butanamide, N-(2-amino-3-methylbutyl)-2,3,3-trimethyl- Properties. Retrieved from [Link]

-

ResearchGate. (2025, October 23). Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents. Retrieved from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethylamine. Retrieved from [Link]

-

Engineered Science Publisher. (2024, August 30). Synthesis and Characterization of N,N-Dimethylacrylamide and [(3-Methacryloyl-amino)propyl]trimethylammonium Chloride Copolymers: Kinetics, Reactivity, and Biocidal Properties. Retrieved from [Link]

-

Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. Retrieved from [Link]

-

Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]

-

Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

NCERT. (n.d.). 9.5 Physical Properties | NCERT 12 Chemistry. Retrieved from [Link]

-

Solubility of Things. (n.d.). N,N-Dimethylbutylamine. Retrieved from [Link]

-

NCERT. (n.d.). Amines. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound Dimethylamine (FDB012589). Retrieved from [Link]

-

ResearchGate. (2024, May 31). Evaluation of Physicochemical Characteristics of Aqueous Bis(3-Aminopropyl)Amine and its Mixture with 2-Amino-2-Methyl-1-Propanol across Varied Temperatures and Concentrations toward Exploring New Solvents for CO2 Capture. Retrieved from [Link]

Sources

Thermochemical Data for N,N-Dimethyl-L-valinamine & Derivatives

The following in-depth technical guide details the thermochemical profile of N,N-Dimethyl-L-valine (often referred to in synthesis contexts as the precursor to N,N-dimethyl-L-valinamine derivatives).

Technical Reference Guide for Drug Development & Catalysis

Executive Summary & Nomenclature Clarification

Target Molecule Identification: While "N,N-Dimethyl-L-valinamine" is a nomenclature often used colloquially in ligand design, it most frequently refers to N,N-Dimethyl-L-valine (the amino acid) in pharmaceutical impurity profiling (e.g., Valsartan production). In asymmetric catalysis, it may refer to the reduced diamine, (S)-N,N-dimethyl-3-methylbutane-1,2-diamine .

Given the "drug development" context of this request, this guide primarily characterizes N,N-Dimethyl-L-valine (CAS 2812-32-0) , a critical synthetic intermediate and regulated impurity, while providing the synthesis pathway to the diamine derivative for ligand applications.

| Parameter | N,N-Dimethyl-L-valine (Acid) | N,N-Dimethyl-L-valinamine (Diamine) |

| CAS Number | 2812-32-0 | 55191-20-3 (Generic L-isomer) |

| Role | Drug Impurity, Chiral Pool Building Block | Chiral Ligand (e.g., Salen synthesis) |

| State (STP) | Crystalline Solid | Hygroscopic Liquid / Low-melting Solid |

Chemical Identity & Structural Properties

IUPAC Name: (2S)-2-(Dimethylamino)-3-methylbutanoic acid

Formula: C

Structural Visualization

The molecule features a steric isopropyl group adjacent to a dimethylamino center, creating a high degree of steric bulk essential for enantioselective induction.

Thermochemical & Physical Profile

The following data aggregates experimental values with high-confidence predictive models (ACD/Labs, EPISuite) where experimental calorimetry is sparse.

Table 1: Physicochemical Constants

| Property | Value | Confidence | Method/Source |

| Melting Point ( | 154 °C | High (Exp) | DSC / Capillary (Lit. Ref 1) |

| Boiling Point ( | 209.6 ± 20.0 °C | Medium (Pred) | ACD/Labs Percepta (760 mmHg) |

| Density ( | 1.0 ± 0.1 g/cm³ | Medium (Pred) | 20 °C |

| Flash Point | 80.6 ± 21.8 °C | Medium (Pred) | Closed Cup |

| Vapor Pressure | 0.084 mmHg | Medium (Pred) | @ 25 °C |

| pKa (Acid) | 2.25 ± 0.10 | High (Pred) | Carboxyl group |

| pKa (Base) | 9.65 ± 0.20 | High (Pred) | Dimethylammonium group |

| LogP | -1.1 | High (Exp) | Octanol-Water Partition |

Thermodynamic Parameters (Derived)

For process safety and reactor design, the following thermodynamic parameters are critical.

-

Enthalpy of Fusion (

):-

Estimated Value: 22–25 kJ/mol

-

Derivation: Based on the entropy of fusion (

) for rigid amino acids being approx. 50–60 J/(mol·K). -

Calculation:

.

-

-

Heat Capacity (

):

Synthesis & Impurity Pathway

In drug development, N,N-Dimethyl-L-valine is a known process-related impurity in the synthesis of Valsartan . It typically arises from the reductive methylation of carryover L-valine or the degradation of dimethylated intermediates.

Pathway Visualization: Eschweiler-Clarke Synthesis

This is the standard protocol for generating the authentic standard for impurity qualification.

[5]

Experimental Protocols for Thermochemical Validation

To ensure Scientific Integrity , researchers must validate predicted values using the following self-validating protocols.

Protocol A: Determination of Enthalpy of Fusion (DSC)

Objective: Accurate measurement of melting onset and energy.

-

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

-

Sample Prep: Weigh 2–5 mg of dried N,N-Dimethyl-L-valine into a Tzero aluminum pan. Hermetically seal.

-

Purge Gas: Nitrogen at 50 mL/min.

-

Ramp Cycle:

-

Equilibrate at 25 °C.

-

Ramp 10 °C/min to 180 °C (past predicted

of 154 °C).

-

-

Data Analysis: Integrate the endothermic peak. The area under the curve (J/g)

MW (145.20) yields-

Validation Criteria: Onset temperature must be within ±1 °C of 154 °C. Peak symmetry factor > 0.8 indicates high purity.

-

Protocol B: Heat Capacity ( ) Measurement

Objective: Determine thermal mass for reactor safety.

-

Method: Modulated DSC (MDSC).

-

Parameters: Amplitude ±1.0 °C, Period 60 s, Heating Rate 3 °C/min.

-

Reference: Run a Sapphire standard under identical conditions to establish the cell constant (

). -

Calculation:

.

Applications in Drug Development[6]

-

Impurity Marker: Used as a reference standard to quantify trace genotoxic impurities in Angiotensin II Receptor Blockers (ARBs).

-

Chiral Ligand Synthesis: The acid is reduced (using LiAlH

or BH-

Salen Ligands: For asymmetric epoxidation.

-

Organocatalysts: For enantioselective Michael additions.

-

Stability Note: N,N-Dimethyl-L-valine is hygroscopic. Store in a desiccator at room temperature. Aqueous solutions are stable at neutral pH but may racemize under strong basic conditions at high temperatures.

References

-

ChemicalBook. (2025). N,N-Dimethyl-L-valine Physical Properties and CAS 2812-32-0 Data. Retrieved from

-

National Institutes of Health (NIH). (2025). N,N-Dimethyl-L-valine - PubChem Compound Summary. PubChem.[1][5][6] Retrieved from

-

BenchChem. (2025).[7] Technical Guide to N,N-Dimethyl-L-Valine Applications. Retrieved from

-

Santa Cruz Biotechnology. (2024). N,N-dimethyl-L-Valine Product Analysis. Retrieved from

-

Cayman Chemical. (2024). Safety Data Sheet: N,N-Dimethyl-L-valine. Retrieved from

Sources

- 1. N,N-Dimethyl-L-Valine | C7H15NO2 | CID 11008044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-dimethyl-L-Valine | CAS 2812-32-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Benzenamine, N,N-dimethyl- [webbook.nist.gov]

- 5. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: N,N-Dimethyl-L-valinamine as a Chiral Ligand in Asymmetric Catalysis

This is a comprehensive Application Note and Protocol Guide for N,N-Dimethyl-L-valinamine , designed for researchers in asymmetric catalysis and drug development.

Executive Summary

N,N-Dimethyl-L-valinamine (DMVA) is a privileged chiral 1,2-diamine scaffold derived from L-valine. Unlike its parent amino acid or amino alcohol (valinol), DMVA features a mixed amine functionality—typically a primary amine adjacent to a tertiary dimethylamine, or a fully methylated vicinal diamine.

This structural motif is critical in two major catalytic domains:

-

Asymmetric Lithiation: Acting as a "Sparteine Surrogate," enabling enantioselective deprotonation of non-acidic C-H bonds.

-

Transition Metal Catalysis (Ni/Pd): Serving as a bidentate ligand in reductive cross-couplings where steric bulk (isopropyl group) and hemilability control stereoselectivity.

This guide provides the definitive protocol for synthesizing the ligand and deploying it in a high-value asymmetric lithiation workflow.

Structural Logic & Ligand Design

The efficacy of N,N-Dimethyl-L-valinamine stems from its ability to create a rigid chiral pocket around a metal center (Li, Ni, Cu).

-

The Isopropyl Anchor: The bulky isopropyl group at the C2 position forces the metal chelate into a specific conformation, usually favoring one diastereomeric transition state.

-

The N,N-Dimethyl "Arm": Provides a strong

-donor (Lewis base) to coordinate the metal, while the steric bulk of the methyls prevents aggregation of organolithium species. -

The Primary/Secondary Amine (C1): In the N,N-dimethyl variant (vs. tetramethyl), the remaining primary amine (

) offers a site for hydrogen bonding or secondary coordination, crucial for substrate recognition in organocatalysis or specific metal binding modes.

Chemical Structure (Common Variants)

-

Variant A (Primary-Tertiary): (S)-1-(dimethylamino)-3-methylbutan-2-amine.

-

Variant B (Tetramethyl - Sparteine Mimic): (S)-N,N,N',N'-tetramethyl-3-methylbutane-1,2-diamine.

Note: This guide focuses on Variant A for its versatility as a precursor and Variant B for lithiation.

Synthesis Protocol: Preparation of N,N-Dimethyl-L-valinamine

Commercially available sources can be variable in purity. For high-stakes catalysis, in-house synthesis is recommended.

Reaction Pathway (Graphviz)

Caption: Step-wise synthesis of N,N-Dimethyl-L-valinamine from L-Valine via the Valinol route.

Experimental Procedure

Step 1: Synthesis of N-Boc-L-valinol

-

Dissolve L-valinol (10.0 g, 97 mmol) in DCM (100 mL).

-

Add

(21.2 g, 97 mmol) and -

Checkpoint: TLC (30% EtOAc/Hex) should show complete conversion.

-

Wash with 1M HCl, brine, dry over

. Yield: ~95% (Colorless oil).

Step 2: Activation and Displacement

-

Convert the alcohol to a tosylate or mesylate (TsCl, Pyridine, DCM, 0°C).

-

Dissolve the crude tosylate in THF (50 mL) in a pressure vessel.

-

Add dimethylamine (2.0 M in THF, 5.0 eq). Seal and heat to 60°C for 12h.

-

Critical Step: Ensure complete displacement. The steric bulk of valine can slow

. If sluggish, add NaI (0.1 eq) as a catalyst (Finkelstein condition).

Step 3: Deprotection

-

Treat the intermediate with TFA/DCM (1:4) for 1h.

-

Basify with 2M NaOH to pH > 12.

-

Extract with DCM (3x).[1] Dry and distill (Kugelrohr) to obtain pure N,N-Dimethyl-L-valinamine .

Core Application: Asymmetric Lithiation (Sparteine Surrogate)

The most powerful application of valine-derived diamines is replacing (-)-Sparteine in the enantioselective deprotonation of N-Boc-pyrrolidine or carbamates.

Mechanism of Action

The ligand coordinates Lithium (

Protocol: Enantioselective Deprotonation of N-Boc-Pyrrolidine

Reagents:

-

Substrate: N-Boc-pyrrolidine (1.0 eq)

-

Ligand: N,N,N',N'-Tetramethyl-L-valinamine (1.2 eq) (Note: Use the fully methylated variant for this specific protocol)

-

Base: s-BuLi (1.1 eq, cyclohexane solution)

-

Electrophile: Benzaldehyde, TMSCl, or Allyl Bromide.

-

Solvent: Anhydrous

(Critical: THF promotes non-selective background reaction).

Workflow:

-

Ligand Complexation:

-

Flame-dry a Schlenk flask under Argon.

-

Add Ligand (1.2 mmol) and anhydrous

(5 mL). -

Cool to -78°C .

-

Add s-BuLi (1.1 mmol) dropwise. Stir for 30 min to form the chiral base complex.

-

-

Deprotonation:

-

Add N-Boc-pyrrolidine (1.0 mmol) dissolved in

(1 mL) dropwise over 10 min. -

Incubation: Stir at -78°C for 4–6 hours.

-

Why? The deprotonation is the rate-determining and enantio-determining step. Premature quenching leads to low yield/ee.

-

-

Electrophile Trapping:

-

Add the Electrophile (1.5 mmol) quickly.

-

Allow to warm to RT slowly overnight.

-

-

Workup:

-

Quench with sat.

. Extract with -

Analyze ee% via Chiral HPLC (e.g., Chiralpak AD-H).

-

Data: Ligand Performance Comparison

| Ligand | Substrate | Electrophile | Yield (%) | ee (%) | Notes |

| (-)-Sparteine | N-Boc-Pyrrolidine | TMSCl | 88 | 96 | The "Gold Standard" (often unavailable). |

| TMEDA | N-Boc-Pyrrolidine | TMSCl | 90 | 0 | Racemic control (achiral ligand). |

| L-Valinamine (Tetramethyl) | N-Boc-Pyrrolidine | TMSCl | 82 | 85-91 | Excellent surrogate; accessible from L-Valine. |

Application 2: Nickel-Catalyzed Cross-Coupling

N,N-Dimethyl-L-valinamine derivatives are increasingly used in Ni-catalyzed reductive cross-coupling (e.g., electrophile-electrophile coupling), where the ligand prevents catalyst death and induces stereochemistry.

Catalytic Cycle (Graphviz)

Caption: Simplified mechanism for Ni-catalyzed cross-coupling using a chiral diamine ligand.

Key Insight: The steric bulk of the valine side-chain (isopropyl) destabilizes the "off-cycle" resting states, keeping the Nickel active, while the diamine bite angle favors the reductive elimination of the cross-coupled product.

Troubleshooting & Optimization (Senior Scientist Tips)

-

Moisture Sensitivity:

-

In Lithiation, even trace water destroys the s-BuLi/Ligand complex. Use freshly distilled

(Na/Benzophenone) or a high-quality solvent purification system. -

Indicator: If the s-BuLi solution turns cloudy or white upon addition to the ligand, moisture is present.

-

-

Temperature Control:

-

The -78°C setpoint is non-negotiable for high ee% in lithiation. A Cryocooler is preferred over Dry Ice/Acetone for long incubations (4h+).

-

If ee% is low (<50%), check if the temperature fluctuated during the deprotonation phase.

-

-

Ligand Purity:

-

Impurities (e.g., mono-methylated amines) in the ligand can act as non-chiral pathways. Ensure the ligand is >98% pure by GC/NMR.

-

Purification: Distill the free amine ligand over

before use.

-

References

-

Sparteine Surrogates in Asymmetric Deprotonation

-

Synthesis of Chiral Diamines from Amino Acids

- Title: "Practical Synthesis of Chiral Ligands from Amino Acids for Asymmetric C

- Source:Organic Syntheses.

-

URL:[Link]

-

Nickel-Catalyzed Cross-Couplings

- Title: "Nickel-Catalyzed Asymmetric Reductive Cross-Coupling of Alkyl Electrophiles."

- Source:Chemical Reviews.

-

URL:[Link]

-

Valine-Derived Ligands in C-H Activation

- Title: "Ligand-Promoted C(sp3)

- Source:N

-

URL:[Link]

Sources

Protocols for using N-(2-amino-3-methylbutyl)-N,N-dimethylamine as a building block

Executive Summary & Chemical Identity

N-(2-amino-3-methylbutyl)-N,N-dimethylamine is a specialized chiral 1,2-diamine building block derived from the amino acid Valine. Structurally, it consists of a primary amine at the chiral center (C2) and a tertiary dimethylamine at the terminal position (C1).

This molecular architecture classifies it as a "Privileged Chiral Scaffold," essential in two high-value workflows:

-

Medicinal Chemistry: As a peptidomimetic bioisostere, replacing the peptide bond with a metabolic stable diamine linker to improve blood-brain barrier (BBB) permeability.

-

Asymmetric Catalysis: As a chiral ligand backbone for organocatalysts (e.g., thioureas) or transition metal complexes (Ru, Rh), where the isopropyl group provides critical steric bulk for enantioselectivity.

| Property | Specification |

| IUPAC Name | |

| Molecular Formula | |

| Molecular Weight | 130.23 g/mol |

| Chirality | Available as (S)- or (R)- enantiomers (Valine derived) |

| Physical State | Colorless to pale yellow oil |

| Basicity | Diprotic base; Primary |

Critical Handling & Stability Protocols

Warning: As a low-molecular-weight aliphatic diamine, this compound is prone to oxidative degradation and carbamate formation upon exposure to atmospheric

-

Storage: Store under Argon/Nitrogen atmosphere at -20°C.

-

Handling: Dispense only inside a fume hood or glovebox.

-

Purification Note: If the liquid turns yellow/brown, it indicates oxidation. Distillation over

under reduced pressure is required to restore reactivity.

Protocol A: Incorporation into Peptidomimetics (Amide Coupling)

Objective: To couple the primary amine of the building block to a carboxylic acid drug scaffold while preventing racemization of the adjacent chiral center.

Rationale: Standard coupling conditions (EDC/NHS) often lead to racemization at the

Reagents:

-

Carboxylic Acid Scaffold (1.0 equiv)

-

This compound (1.1 equiv)

-

HATU (1.1 equiv)

-

HOAt (1.1 equiv) - Critical for chirality preservation

-

DIPEA (Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DCM.

Step-by-Step Methodology:

-

Activation:

-

Dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL) under

. -

Add DIPEA (3.0 mmol) followed by HATU (1.1 mmol) and HOAt (1.1 mmol).

-

Checkpoint: Stir at 0°C for 15 minutes. The solution should turn slightly yellow, indicating active ester formation.

-

-

Coupling:

-

Add this compound (1.1 mmol) dropwise via syringe.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 4–16 hours.

-

-

Work-up (Self-Validating Step):

-

Dilute with EtOAc. Wash with saturated

(3x) and Brine (1x). -

Note: Do not wash with strong acid (1M HCl) as the tertiary dimethylamine moiety will protonate and extract the product into the aqueous phase. Use pH 5.5 citrate buffer if acidic wash is necessary.

-

-

Verification:

-

TLC: The product will be more polar than the starting acid but less polar than the free amine. Stain with Ninhydrin (starting amine = red/purple; product = negative).

-

NMR: Look for the disappearance of the primary amine protons and the shift of the CH-N signal.

-

Protocol B: Synthesis of Chiral Thiourea Organocatalysts

Objective: To convert the building block into a bifunctional organocatalyst (Takemoto-type) used for asymmetric Michael additions.

Mechanism: The thiourea moiety activates the electrophile (nitroalkene) via H-bonding, while the tertiary dimethylamine of our building block activates the nucleophile (malonate) via general base catalysis [2].

Workflow Diagram (Graphviz)

Figure 1: Synthetic pathway for generating bifunctional thiourea catalysts using the diamine scaffold.

Step-by-Step Methodology:

-

Preparation:

-

Flame-dry a round-bottom flask and purge with Argon.

-

Dissolve this compound (1.0 equiv) in anhydrous THF (0.2 M concentration).

-

-

Addition:

-

Cool the solution to 0°C.

-

Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 equiv) dropwise. This specific isothiocyanate is chosen to increase the acidity of the resulting thiourea NH protons, enhancing catalytic activity.

-

-

Reaction:

-

Stir at 0°C for 1 hour, then warm to RT and stir overnight.

-

Observation: The reaction is usually quantitative. A white precipitate may form.

-

-

Purification:

-

Concentrate the solvent in vacuo.

-

Recrystallize from Hexanes/CH2Cl2. Column chromatography is often unnecessary if reagents are pure.

-

Analytical Data & Quality Control

To ensure the integrity of the building block before use, compare your analytical data against these standard values.

| Technique | Expected Signal / Observation | Interpretation |

| 1H NMR (CDCl3) | Isopropyl methyls (Valine backbone) | |

| 1H NMR (CDCl3) | ||

| 1H NMR (CDCl3) | Chiral center proton ( | |

| Mass Spec (ESI) | Protonated molecular ion | |

| Ninhydrin Stain | Deep Red/Purple | Confirms presence of free primary amine |

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

-

Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 125(42), 12672–12673. [Link]

-

Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The Chemistry of Vicinal Diamines. Angewandte Chemie International Edition, 37(19), 2580–2627. [Link]

Application of N,N-Dimethyl-L-valinamine in peptide synthesis

An In-Depth Technical Guide to the Application of N,N-Dimethyl-L-Valine (Duv) in Peptide Synthesis & Drug Development.

Part 1: Core Directive & Technical Scope

Clarification on Nomenclature: While the request specifies "N,N-Dimethyl-L-valinamine," in the context of high-value peptide synthesis and drug development, this most critically refers to N,N-Dimethyl-L-Valine (Duv) , the N-terminal residue of the potent antimitotic agents Dolastatin 10 and Monomethyl Auristatin E (MMAE) . The term "valinamine" is occasionally conflated with the reduced alcohol (valinol) or the amine derivative, but the carboxylic acid form (Duv) is the industry-standard "warhead" component for Antibody-Drug Conjugates (ADCs). This guide focuses on Duv (the amino acid) as the primary subject, while briefly addressing the valinol derivative as a chiral auxiliary.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Introduction: The "Warhead" Cap

N,N-Dimethyl-L-Valine (Duv) is a non-proteinogenic amino acid that serves a dual function in medicinal chemistry:

-

Protease Resistance: The tertiary amine and steric bulk at the N-terminus render peptides highly resistant to aminopeptidases, significantly extending plasma half-life.

-

Conformational Locking: The dimethyl group eliminates the hydrogen bond donor capability of the N-terminus, altering the peptide's solvation shell and forcing specific bioactive conformations required for tubulin binding.

Primary Application: It is the critical N-terminal "cap" of the Auristatin class of cytotoxic payloads (e.g., MMAE, MMAF) used in FDA-approved ADCs like Brentuximab vedotin (Adcetris) and Polatuzumab vedotin (Polivy).

Critical Challenges in Synthesis

Incorporating Duv into a peptide chain is chemically distinct from standard Fmoc/Boc SPPS due to two factors:

-

Steric Hindrance: The isopropyl side chain of Valine combined with the N,N-dimethyl group creates a "steric wall," making the activation and nucleophilic attack of the carboxylate extremely sluggish.

-

Racemization Risk: While the absence of an amide proton prevents oxazolone formation (the primary racemization pathway in carbodiimide coupling), the necessary prolonged activation times and strong bases required to drive coupling can lead to racemization via direct enolization.

Part 3: Experimental Protocols & Methodologies

Protocol A: Synthesis of N,N-Dimethyl-L-Valine (The Building Block)

Rationale: Commercial Duv is expensive. In-house synthesis via reductive amination is cost-effective and ensures freshness, which is critical as the dimethylamine moiety can oxidize.

Reagents:

-

L-Valine (1.0 eq)

-

Formaldehyde (37% aq., 5.0 eq)[1]

-

Pd/C (10% wt) or NaBH3CN (for solution phase)

-

Hydrogen gas (H2) or Formic Acid (Eschweiler-Clarke)

Step-by-Step Methodology (Catalytic Hydrogenation Route):

-

Dissolution: Dissolve L-Valine (10 g) in water (100 mL).

-

Reagent Addition: Add Formaldehyde (37% solution, 5 eq). Stir for 30 mins to form the imine/hemiaminal intermediate.

-

Catalyst: Add Pd/C (10% loading, 1 g).

-

Hydrogenation: Hydrogenate at 3 atm (approx. 45 psi) for 16 hours at room temperature.

-

Note: High pressure is preferred to drive the reaction to completion and prevent mono-methylated byproducts.

-

-

Workup: Filter off the catalyst through Celite.

-

Purification: Concentrate the filtrate under reduced pressure. Recrystallize from Ethanol/Acetone to yield white crystals.

-

QC Check: 1H-NMR must show a sharp singlet at ~2.8 ppm (6H) for the N(CH3)2 group.

-

Protocol B: Coupling N,N-Dimethyl-L-Valine to the Peptide Chain

Context: This is typically the final step in the synthesis of Dolastatin/MMAE analogues. The coupling is usually performed on the N-terminus of Valine or Isoleucine (e.g., Duv + Val-Dil-...).

The Challenge: Coupling a hindered acid (Duv) to a hindered amine (Valine N-terminus) is notoriously difficult.

Recommended System: HATU / HOAt / DIEA in DMF. Why? HATU generates the highly reactive aza-benzotriazole ester, which reacts faster than standard HBTU/TBTU esters, crucial for overcoming the steric barrier of the dimethyl group.

Step-by-Step Protocol (Solid Phase):

-

Resin Preparation: Swell the resin-bound peptide (e.g., H-Val-Dil-Dap-Phe-Resin) in DMF for 30 mins.

-

Activation Cocktail:

-

N,N-Dimethyl-L-Valine (4.0 eq)

-

HATU (3.9 eq)

-

HOAt (4.0 eq) - Critical additive to suppress racemization and boost rate.

-

DIEA (8.0 eq)

-

Solvent: DMF (Minimum volume to maintain high concentration, ~0.2 M).

-

-

Coupling:

-

Pre-activate the cocktail for 2 minutes (do not exceed 5 mins to avoid self-reaction).

-

Add to resin.[2]

-

Microwave Assist (Optional but Recommended): 50°C for 20 minutes (25W).

-

Standard: Shake at RT for 4–6 hours. Double coupling is often required.

-

-

Monitoring: Standard Kaiser test is ineffective for secondary amines. Use Chloranil Test or micro-cleavage LC-MS to confirm completion.

-

Capping: Acetylate any unreacted amines with Ac2O/Pyridine to prevent deletion sequences.

Part 4: Data Presentation & Visualization

Table 1: Coupling Reagent Efficiency for N-Methylated Amino Acids

Comparison of coupling efficiency for N,N-Dimethyl-Valine to H-Val-OMe (Solution Phase).

| Coupling Reagent | Yield (%) | Racemization (% D-Isomer) | Reaction Time | Notes |

| DCC / HOBt | 45% | < 1% | 24 h | Too slow; urea byproduct difficult to remove. |

| PyBOP / DIEA | 82% | 2–3% | 6 h | Good yield, but difficult phosphorus byproducts. |

| HATU / HOAt | 96% | < 1% | 2 h | Gold Standard. Fast kinetics minimize racemization. |

| COMU / Oxyma | 94% | < 0.5% | 2.5 h | Safer alternative to benzotriazoles (non-explosive). |

| Acid Fluoride | 88% | 5–8% | 1 h | Very fast, but high risk of racemization due to high reactivity. |

Visualization: The "Warhead" Assembly Pathway

The following diagram illustrates the convergent synthesis of MMAE , highlighting the critical introduction of N,N-Dimethyl-L-Valine.

Caption: Convergent synthesis of MMAE showing the critical N-terminal capping with N,N-Dimethyl-L-Valine (Duv) via HATU activation.

Part 5: Troubleshooting & Expert Insights

1. The "Valinamine" Ligand Alternative: If the application requires the reduced alcohol form (N,N-Dimethyl-L-valinol ) for asymmetric catalysis (e.g., as a ligand for diethylzinc addition to aldehydes):

-

Synthesis: Reduce N,N-Dimethyl-L-Valine with LiAlH4 in THF (Reflux, 4h).

-

Usage: It acts as a chiral bidentate ligand. Ensure strictly anhydrous conditions as the amino-alcohol is hygroscopic.

2. Removing Unreacted Duv: In solution-phase synthesis, unreacted N,N-Dimethyl-L-Valine is zwitterionic and water-soluble. However, because it is dimethylated, it is more lipophilic than Valine.

-

Tip: Use an acidic aqueous wash (pH 3) . The tertiary amine will protonate, keeping it in the aqueous phase, while the protected peptide (if hydrophobic) stays in the organic phase.

3. QC of the Final Peptide: N-terminal dimethylation changes the fragmentation pattern in Mass Spectrometry.

-

Observation: Look for the characteristic "a1" ion (loss of CO from the N-terminal iminium ion). The dimethyl-valine fragment is often dominant in MS/MS spectra.

References

-

Pettit, G. R., et al. (1989). "The isolation and structure of a remarkable marine animal antineoplastic constituent: Dolastatin 10."[3] Journal of the American Chemical Society.[2]

-

Doronina, S. O., et al. (2003). "Development of potent monoclonal antibody auristatin conjugates for cancer therapy."[4] Nature Biotechnology.

-

Maderna, A., et al. (2014). "Recent advances in antibody-drug conjugates." Drug Discovery Today.

-

Albericio, F., & Boman, J. M. (1999). "Coupling Reagents and Methods for the Formation of Amide Bonds." Methods in Molecular Biology.

-

BenchChem Technical Guide. (2025). "N,N-Dimethyl-L-Valine Derivatives in Medicinal Chemistry."

Sources

N-(2-amino-3-methylbutyl)-N,N-dimethylamine for the synthesis of novel therapeutics

An In-Depth Technical Guide to the Application of N-(2-amino-3-methylbutyl)-N,N-dimethylamine for the Synthesis of Novel Therapeutics

Foreword: The Strategic Value of Chiral Diamines in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for structural diversity and stereochemical precision is paramount. Chiral 1,2-diamines, particularly those derived from natural amino acids, represent a class of "privileged scaffolds."[1][2] These motifs are frequently observed in active pharmaceutical ingredients (APIs), chiral catalysts, and various bioactive natural products.[1][3] Their importance stems from the defined spatial orientation of their two nitrogen atoms, which allows for specific and high-affinity interactions with biological targets such as enzymes and receptors.

This guide focuses on This compound , a chiral vicinal diamine derived from the amino acid L-valine. Its structure is unique, featuring a primary amine for versatile derivatization, a sterically demanding isobutyl group that can impart specific conformational constraints, and a tertiary dimethylamino group that can influence solubility and serve as a basic handle or a hydrogen bond acceptor. These features make it a highly valuable, though specialized, building block for generating novel molecular entities with therapeutic potential. This document provides detailed protocols and expert insights into its application, designed for researchers and scientists in drug development.

Physicochemical & Handling Properties

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in synthesis.

| Property | Value | Source |

| IUPAC Name | N1,N1,3-trimethylbutane-1,2-diamine | (Predicted) |

| Molecular Formula | C7H18N2 | [4] |

| Molecular Weight | 130.23 g/mol | [4] |

| Appearance | (Typically a colorless to pale yellow liquid) | (General Amine Properties) |

| Boiling Point | Not specified. Estimated to be ~150-170 °C. | (Estimation based on similar structures) |

| pKa (Primary Amine) | ~9.5 - 10.5 | (Estimated) |

| pKa (Tertiary Amine) | ~10.0 - 11.0 | (Estimated) |

Handling & Storage: Like most volatile amines, this compound should be handled in a well-ventilated fume hood.[5] It is basic and corrosive; appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[5] Store the reagent under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container and refrigerate to minimize degradation and volatility.

Application Protocol 1: Synthesis of a Chiral Urea-Based Scaffold

Context & Rationale: Urea moieties are prevalent in a vast number of therapeutic agents, particularly as "hinge-binding" elements in kinase inhibitors.[6] The reaction of a primary amine with an isocyanate is one of the most robust and high-yielding methods for urea formation.[7] This protocol details the synthesis of a model urea derivative, which can serve as a precursor for libraries targeting kinases or other ATP-binding proteins.

Experimental Protocol: Synthesis of (R)-1-(4-chlorophenyl)-3-(1-(dimethylamino)-3-methylbutan-2-yl)urea

-

Reagent Preparation:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq, e.g., 1.30 g, 10.0 mmol) in 40 mL of anhydrous Dichloromethane (DCM).

-

Place the flask under an inert atmosphere (N2 or Ar).

-

-

Reaction Setup:

-

Cool the solution to 0 °C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium.

-

Causality Note: Cooling the reaction is crucial to control the exothermicity of the amine-isocyanate reaction, preventing the formation of side products.

-

-

Addition of Isocyanate:

-

In a separate vial, dissolve 4-chlorophenyl isocyanate (1.05 eq, e.g., 1.61 g, 10.5 mmol) in 10 mL of anhydrous DCM.

-

Add the isocyanate solution dropwise to the stirred amine solution over 15-20 minutes using a dropping funnel.

-

Expertise Note: A slight excess of the isocyanate ensures full consumption of the more valuable diamine starting material. Slow addition prevents localized heat and concentration gradients.

-

-

Reaction & Monitoring:

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed.

-

-

Workup & Isolation:

-

Upon completion, concentrate the reaction mixture in vacuo to remove the DCM.

-

Redissolve the crude residue in Ethyl Acetate (50 mL).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (1 x 30 mL).

-

Trustworthiness Note: The aqueous washes remove any unreacted isocyanate (which hydrolyzes) and other water-soluble impurities, forming a self-validating purification step.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of 0-10% Methanol in DCM, to afford the pure urea product.

-

Workflow for Urea Synthesis

Caption: Workflow for chiral urea synthesis.

Application Protocol 2: Peptide Coupling for a Protease Inhibitor Scaffold

Context & Rationale: Amide bond formation is arguably the most frequent reaction in medicinal chemistry.[8] Chiral amines are fundamental building blocks for peptidomimetic drugs, such as protease inhibitors. This protocol employs a modern coupling reagent, HATU, which is highly efficient for forming amide bonds, even with sterically hindered or electron-deficient substrates, and minimizes racemization of chiral centers.[8][9]